molecular formula C11H11N3O4 B11790082 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11790082
M. Wt: 249.22 g/mol
InChI Key: BMLYYIJPRFSSRP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridopyrimidine derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . By inhibiting PARP, the compound induces DNA damage in cancer cells, leading to cell death. The molecular pathways involved include the activation of apoptotic pathways and the disruption of cellular repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine-2,4-dione: Another compound in the same family with similar structural features.

    Pyrido[3,4-d]pyrimidine: A related compound with variations in the nitrogen atom positions.

    Pyrido[4,3-d]pyrimidine: Another structural isomer with different biological activities.

Uniqueness

1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PARP and its potential as an anticancer agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

1-ethyl-3-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C11H11N3O4/c1-3-14-8-7(9(15)13(2)11(14)18)4-6(5-12-8)10(16)17/h4-5H,3H2,1-2H3,(H,16,17)

InChI Key

BMLYYIJPRFSSRP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C

Origin of Product

United States

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